molecular formula C25H20F3NO3 B11773614 (R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one

(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one

Cat. No.: B11773614
M. Wt: 439.4 g/mol
InChI Key: ORXWACPIIIJMPF-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity. It is commonly used in the development of pharmaceuticals and agrochemicals due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves multiple steps. One common method includes the reaction of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one with 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in the presence of sodium hydride and dry tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction is typically carried out at 0°C and then stirred at room temperature overnight.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. This compound is known to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one stands out due to its high chemical stability and potent biological activity. Its trifluoromethyl group significantly enhances its pharmacological properties, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C25H20F3NO3

Molecular Weight

439.4 g/mol

IUPAC Name

(4R)-4-benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C25H20F3NO3/c26-25(27,28)21-8-4-7-20(15-21)19-11-9-18(10-12-19)14-23(30)29-22(16-32-24(29)31)13-17-5-2-1-3-6-17/h1-12,15,22H,13-14,16H2/t22-/m1/s1

InChI Key

ORXWACPIIIJMPF-JOCHJYFZSA-N

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.